4-Methylbenz[a]anthracene-d3
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Overview
Description
4-Methylbenz[a]anthracene-d3: is a deuterated form of 4-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific studies, particularly in tracing and analyzing metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenz[a]anthracene-d3 typically involves the deuteration of 4-Methylbenz[a]anthracene. This process can be achieved through catalytic exchange reactions where deuterium gas is used in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenz[a]anthracene-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products:
Oxidation: Hydroxylated derivatives such as 4-hydroxybenz[a]anthracene-d3.
Reduction: Dihydro derivatives like 4,5-dihydro-4-methylbenz[a]anthracene-d3.
Substitution: Halogenated derivatives such as 4-bromo-4-methylbenz[a]anthracene-d3.
Scientific Research Applications
Chemistry: 4-Methylbenz[a]anthracene-d3 is used as a reference standard in analytical chemistry for the identification and quantification of polycyclic aromatic hydrocarbons in environmental samples.
Biology: In biological studies, it serves as a tracer to study the metabolic pathways of polycyclic aromatic hydrocarbons in living organisms. The deuterium atoms allow for precise tracking using mass spectrometry.
Medicine: The compound is used in cancer research to study the carcinogenic mechanisms of polycyclic aromatic hydrocarbons. It helps in understanding how these compounds interact with DNA and other cellular components.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its stable isotopic label makes it valuable in quality control and product development processes.
Mechanism of Action
4-Methylbenz[a]anthracene-d3 exerts its effects primarily through its interaction with cellular enzymes. The compound is metabolized by cytochrome P-450 mono-oxygenase and epoxide hydrolase enzyme systems. These enzymes catalyze the hydroxylation of the methyl group and the formation of trans-dihydrodiols. The metabolites formed can interact with DNA, leading to mutagenic and carcinogenic effects.
Comparison with Similar Compounds
Benz[a]anthracene: A non-methylated polycyclic aromatic hydrocarbon.
7,12-Dimethylbenz[a]anthracene: A dimethylated derivative with higher carcinogenic potency.
4-Methylbenz[a]anthracene: The non-deuterated form of the compound.
Uniqueness: 4-Methylbenz[a]anthracene-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate tracing of metabolic pathways is essential.
Properties
IUPAC Name |
4-(trideuteriomethyl)benzo[a]anthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNNEYZRYFXBG-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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